Characterization of Manogepix Tautomeric Forms: A Technical Guide
Characterization of Manogepix Tautomeric Forms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Manogepix (MGX), the active moiety of the prodrug fosmanogepix, is a first-in-class antifungal agent that inhibits the fungal enzyme Gwt1, a critical component in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway.[1] This novel mechanism of action provides manogepix with a broad spectrum of activity against a wide range of fungal pathogens, including resistant strains.[2] The chemical structure of manogepix suggests the potential for tautomerism, a phenomenon that can significantly impact a drug's physicochemical properties, biological activity, and stability. This technical guide provides a comprehensive overview of the characterization of manogepix tautomeric forms, summarizing available data, outlining detailed experimental protocols, and visualizing key pathways and workflows to aid researchers in the fields of medicinal chemistry, drug development, and mycology.
Introduction to Manogepix and Tautomerism
Manogepix is a potent antifungal agent that disrupts the integrity of the fungal cell wall by inhibiting Gwt1, an essential enzyme for fungal growth and virulence.[3] Its prodrug, fosmanogepix, is converted to the active manogepix form in vivo.[4] The molecular structure of manogepix, featuring a substituted aminopyridine ring, allows for the existence of different tautomeric forms. While the presence of manogepix tautomers is acknowledged, detailed characterization in the public domain is limited.[5] Understanding the specific tautomeric forms, their relative stability, and their biological activity is crucial for optimizing drug formulation, ensuring consistent efficacy, and meeting regulatory requirements.
A recent breakthrough in understanding the biologically active form of manogepix comes from a cryo-electron microscopy (cryo-EM) study which determined the structure of manogepix bound to its target enzyme, Gwt1.[6][7][8][9] This study revealed that manogepix acts as a competitive inhibitor, occupying the hydrophobic cavity of the palmitoyl-CoA binding site of Gwt1.[7][8] The conformation of manogepix observed in this complex represents the biologically active tautomer and provides a critical reference point for characterization studies.
Data Presentation: Physicochemical and In Vitro Activity Data
While specific data on the distinct tautomeric forms of manogepix are not extensively published, the overall in vitro activity of manogepix has been well-documented. This data, presented in the tables below, reflects the activity of the equilibrium mixture of tautomers under assay conditions.
Table 1: In Vitro Antifungal Activity of Manogepix (MIC/MEC in µg/mL)
| Fungal Species | MIC50 | MIC90 | MEC90 | Reference(s) |
| Candida albicans | 0.008 | 0.03-0.06 | - | [10] |
| Candida auris | 0.004-0.03 | 0.015-0.03 | - | [11][12] |
| Candida glabrata | - | 0.06-0.12 | - | [10] |
| Aspergillus fumigatus | - | - | 0.03 | [13] |
| Fusarium solani | - | - | 0.06 | [10] |
| Scedosporium apiospermum | - | - | 0.12 | [10] |
| Lomentospora prolificans | - | - | 0.12 | [10] |
MIC: Minimum Inhibitory Concentration; MEC: Minimum Effective Concentration. Values represent a range from multiple studies.
Table 2: Pharmacokinetic Parameters of Manogepix in Rabbits (Oral Fosmanogepix)
| Dose (mg/kg) | Cmax (µg/mL) | AUC0–12 (µg·h/mL) | Reference(s) |
| 25 | 3.96 ± 0.41 | 15.8 ± 3.1 | [14] |
| 50 | 4.14 ± 1.1 | 30.8 ± 5.0 | [14] |
| 100 | 11.5 ± 1.1 | 95.9 ± 14 | [14] |
Cmax: Maximum plasma concentration; AUC: Area under the curve.
Experimental Protocols
Synthesis of Manogepix
While a specific, detailed synthesis protocol for manogepix is proprietary, the synthesis of manogepix analogs has been described.[15][16][17] These syntheses generally involve a multi-step process culminating in the coupling of key intermediates. A generalized synthetic approach can be inferred, which would be the starting point for obtaining manogepix for tautomer characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomer Identification
NMR spectroscopy is a powerful tool for elucidating the structure of tautomers in solution.
-
Sample Preparation: Dissolve a precisely weighed sample of manogepix in a deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O) to a concentration of 5-10 mg/mL.
-
Data Acquisition:
-
Acquire 1H NMR spectra to observe the chemical shifts and coupling constants of protons, which will differ between tautomers.
-
Acquire 13C NMR spectra to identify the chemical shifts of carbon atoms, particularly those involved in the tautomeric equilibrium.
-
Perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish connectivity and definitively assign proton and carbon signals to specific tautomeric forms.
-
Variable temperature NMR studies can be conducted to investigate the equilibrium dynamics between tautomers.
-
-
Data Analysis: Compare the observed chemical shifts and coupling patterns with those predicted by computational chemistry for the different possible tautomers. The integration of signals corresponding to each tautomer can be used to determine their relative populations in solution.
X-ray Crystallography for Solid-State Tautomer Characterization
X-ray crystallography provides unambiguous structural information of the tautomeric form present in the solid state.
-
Crystal Growth: Grow single crystals of manogepix suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from various solvents.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model to obtain precise atomic coordinates, bond lengths, and bond angles.
-
Analysis: The refined structure will reveal the specific tautomeric form present in the crystal lattice. This information is critical as it often represents the most stable tautomer in the solid state.
High-Performance Liquid Chromatography (HPLC) for Tautomer Separation and Quantification
HPLC can be used to separate and quantify different tautomers if they are stable enough under the chromatographic conditions.
-
Method Development:
-
Column Selection: Screen various stationary phases, such as C18, C8, and phenyl columns, to achieve separation of the tautomers. Chiral columns may also be explored if the tautomers are chiral.
-
Mobile Phase Optimization: Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water gradients with additives like formic acid or ammonium acetate) to achieve baseline separation of the tautomeric peaks.
-
Detection: Use a UV detector at a wavelength where both tautomers have significant absorbance. A mass spectrometer can be coupled to the HPLC (LC-MS) for definitive identification of the separated peaks based on their mass-to-charge ratio.
-
-
Method Validation: Validate the developed HPLC method for linearity, accuracy, precision, and sensitivity according to ICH guidelines.
-
Quantification: Once a validated method is established, it can be used to determine the relative amounts of each tautomer in a given sample.
Visualization of Key Pathways and Workflows
Manogepix Mechanism of Action: Inhibition of the GPI Anchor Biosynthesis Pathway
Manogepix targets the Gwt1 enzyme, which is a key step in the Glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway in fungi. Inhibition of this pathway disrupts the localization of essential proteins to the fungal cell wall, leading to cell wall stress and ultimately fungal cell death.[2][18]
Caption: Manogepix inhibits Gwt1, disrupting GPI anchor biosynthesis.
Experimental Workflow for Manogepix Tautomer Characterization
A systematic workflow is essential for the comprehensive characterization of manogepix tautomers. This involves a combination of computational and experimental techniques.
Caption: Workflow for the characterization of manogepix tautomers.
Logical Relationship of Manogepix, its Prodrug, and Target
Fosmanogepix is the prodrug that is metabolically converted to the active drug, manogepix, which then inhibits its molecular target, Gwt1.
Caption: Relationship between fosmanogepix, manogepix, and Gwt1.
Conclusion
The characterization of manogepix tautomeric forms is an essential aspect of its development as a novel antifungal agent. While direct studies on its tautomerism are not extensively available, this guide provides a framework for researchers to approach this challenge. By combining computational modeling with robust experimental techniques such as NMR, X-ray crystallography, and HPLC, a comprehensive understanding of the tautomeric landscape of manogepix can be achieved. The recent elucidation of the manogepix-Gwt1 complex provides a vital clue to the biologically relevant tautomer. A thorough characterization will ultimately contribute to the development of a safe, effective, and well-characterized antifungal therapy to address the growing threat of invasive fungal infections.
References
- 1. benchchem.com [benchchem.com]
- 2. Fosmanogepix: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Fosmanogepix used for? [synapse.patsnap.com]
- 4. Fosmanogepix - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structural insights into the inhibition mechanism of fungal GWT1 by manogepix [ideas.repec.org]
- 7. researchgate.net [researchgate.net]
- 8. Structural insights into the inhibition mechanism of fungal GWT1 by manogepix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural insights into the inhibition mechanism of fungal GWT1 by manogepix - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Manogepix (APX001A) In Vitro Activity against Candida auris: Head-to-Head Comparison of EUCAST and CLSI MICs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Activity of Manogepix against Multidrug-Resistant and Panresistant Candida auris from the New York Outbreak - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Activity of Manogepix (APX001A) and Comparators against Contemporary Molds: MEC Comparison and Preliminary Experience with Colorimetric MIC Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy and Pharmacokinetics of Fosmanogepix (APX001) in the Treatment of Candida Endophthalmitis and Hematogenous Meningoencephalitis in Nonneutropenic Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of analogs of the Gwt1 inhibitor Manogepix (APX001A) and in vitro evaluation against Cryptococcus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 16. | BioWorld [bioworld.com]
- 17. Synthesis of analogs of the Gwt1 inhibitor manogepix (APX001A) and in vitro evaluation against Cryptococcus spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
